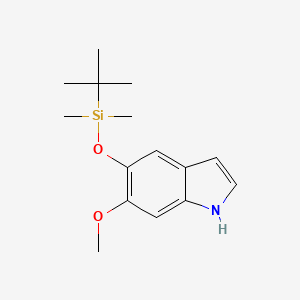
5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole typically involves the protection of the hydroxyl group on the indole ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group is introduced via methylation of the corresponding hydroxyindole using methyl iodide (MeI) and a base such as potassium carbonate (K2CO3) in an aprotic solvent .
Chemical Reactions Analysis
5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology: The compound is used in the study of indole-based biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole depends on its specific application. In medicinal chemistry, the indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations .
Comparison with Similar Compounds
Similar compounds to 5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-1H-indole include:
5-((tert-Butyldimethylsilyl)oxy)-1-pentanol: Used in the synthesis of polyphosphazenes and other polymers.
5-((tert-Butyldimethylsilyl)oxy)pentanal: Utilized in various organic synthesis applications.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups for alcohols in organic synthesis.
These compounds share the TBDMS protecting group, which provides stability and ease of removal under specific conditions, making them valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C15H23NO2Si |
|---|---|
Molecular Weight |
277.43 g/mol |
IUPAC Name |
tert-butyl-[(6-methoxy-1H-indol-5-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)19(5,6)18-14-9-11-7-8-16-12(11)10-13(14)17-4/h7-10,16H,1-6H3 |
InChI Key |
GUVGIXSBPUHNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


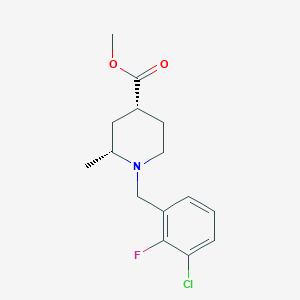
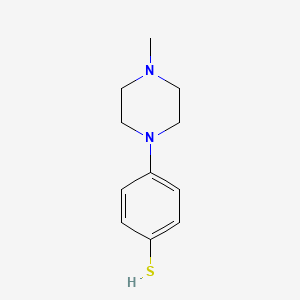
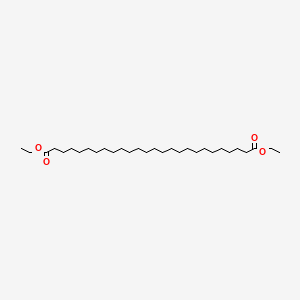


![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
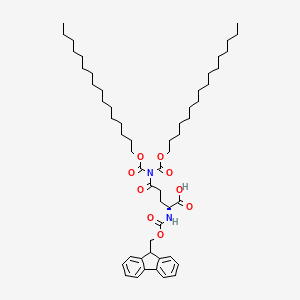
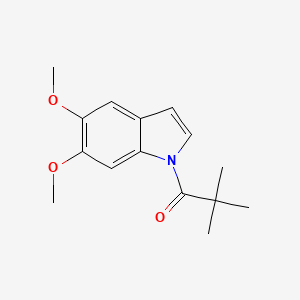
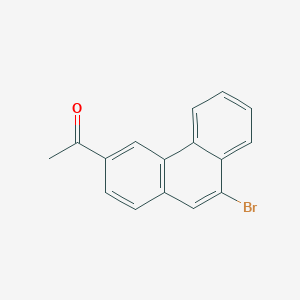

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)

